molecular formula C29H35N3O4 B2880129 (E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate CAS No. 319428-68-7

(E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate

Cat. No.: B2880129
CAS No.: 319428-68-7
M. Wt: 489.616
InChI Key: GUZZHLOBAZNQQO-UHFFFAOYSA-N
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Description

(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[de]isoquinolin-2-yl moiety and the subsequent attachment of the butanoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid
  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)butanoic acid methyl ester
  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid

Uniqueness

(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4/c33-25(36-29(30-21-12-3-1-4-13-21)31-22-14-5-2-6-15-22)18-9-19-32-27(34)23-16-7-10-20-11-8-17-24(26(20)23)28(32)35/h7-8,10-11,16-17,21-22H,1-6,9,12-15,18-19H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZHLOBAZNQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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